molecular formula C10H20OSi B14312334 1-(Trimethylsilyl)hept-2-yn-4-ol CAS No. 111999-85-0

1-(Trimethylsilyl)hept-2-yn-4-ol

Cat. No.: B14312334
CAS No.: 111999-85-0
M. Wt: 184.35 g/mol
InChI Key: XWKYSECEIVWOKG-UHFFFAOYSA-N
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Description

1-(Trimethylsilyl)hept-2-yn-4-ol is an organic compound characterized by the presence of a trimethylsilyl group attached to a hept-2-yn-4-ol backbone. This compound is notable for its unique structural features, which include a triple bond (alkyne) and a hydroxyl group (alcohol). These functional groups confer distinct chemical properties and reactivity patterns, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

The synthesis of 1-(Trimethylsilyl)hept-2-yn-4-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-(Trimethylsilyl)hept-2-yn-4-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents (e.g., PCC), reducing agents (e.g., hydrogen gas with a palladium catalyst), and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Trimethylsilyl)hept-2-yn-4-ol finds applications in various fields, including:

Mechanism of Action

The mechanism of action of 1-(Trimethylsilyl)hept-2-yn-4-ol is primarily determined by its functional groups. The alkyne group can participate in cycloaddition reactions, while the hydroxyl group can engage in hydrogen bonding and nucleophilic substitution. The trimethylsilyl group serves as a protecting group, preventing unwanted reactions at the hydroxyl site. The molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

1-(Trimethylsilyl)hept-2-yn-4-ol can be compared with other similar compounds, such as:

    Hept-2-yn-4-ol: Lacks the trimethylsilyl group, making it more reactive at the hydroxyl site.

    1-(Trimethylsilyl)hept-2-yn-4-one: Contains a carbonyl group instead of a hydroxyl group, altering its reactivity and applications.

    1-(Trimethylsilyl)hept-2-yn-4-amine:

The uniqueness of this compound lies in its combination of functional groups, which confer distinct chemical properties and make it a versatile compound in various scientific and industrial contexts.

Properties

111999-85-0

Molecular Formula

C10H20OSi

Molecular Weight

184.35 g/mol

IUPAC Name

1-trimethylsilylhept-2-yn-4-ol

InChI

InChI=1S/C10H20OSi/c1-5-7-10(11)8-6-9-12(2,3)4/h10-11H,5,7,9H2,1-4H3

InChI Key

XWKYSECEIVWOKG-UHFFFAOYSA-N

Canonical SMILES

CCCC(C#CC[Si](C)(C)C)O

Origin of Product

United States

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